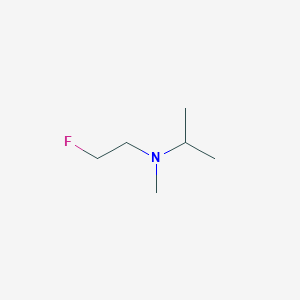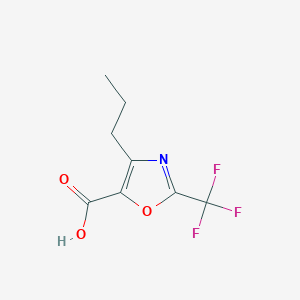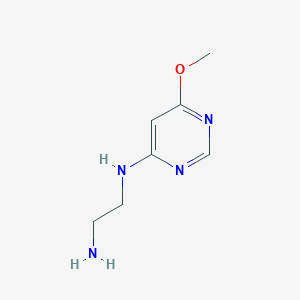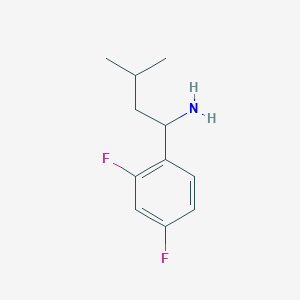
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-methylbutan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with 3-methylbutan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene. The mixture is refluxed to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The difluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an antifungal agent.
Voriconazole: 2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, another antifungal drug.
Uniqueness
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine is unique due to its specific structural features, such as the presence of a difluorophenyl group and a methylbutan-1-amine backbone. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15F2N |
|---|---|
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)5-11(14)9-4-3-8(12)6-10(9)13/h3-4,6-7,11H,5,14H2,1-2H3 |
InChI-Schlüssel |
HUYRHRUCHQUNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=C(C=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


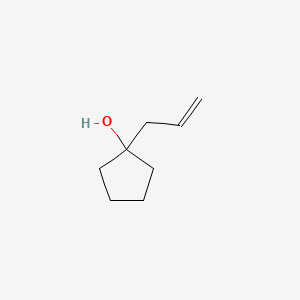
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
amine](/img/structure/B13217036.png)

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
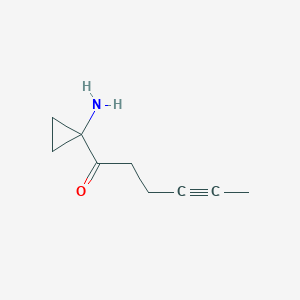
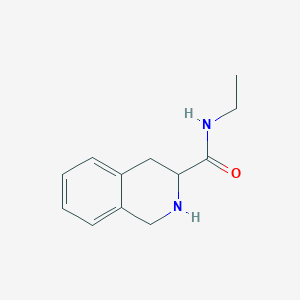
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)

![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
